molecular formula C17H16O6 B11932691 (R)-Eucomol

(R)-Eucomol

Cat. No.: B11932691
M. Wt: 316.30 g/mol
InChI Key: BLSFQQNRFOVLGQ-QGZVFWFLSA-N
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Description

®-Eucomol is a chiral compound known for its unique properties and applications in various fields of science and industry. As a stereoisomer, it exhibits specific interactions and activities that distinguish it from its enantiomer, (S)-Eucomol. The compound’s structure and stereochemistry play a crucial role in its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Eucomol typically involves enantioselective reactions to ensure the production of the desired stereoisomer. Common synthetic routes include:

    Asymmetric Catalysis: Utilizing chiral catalysts to induce the formation of ®-Eucomol with high enantiomeric excess.

    Chiral Pool Synthesis: Starting from naturally occurring chiral molecules and modifying them to obtain ®-Eucomol.

    Resolution of Racemates: Separating the racemic mixture of Eucomol into its enantiomers using techniques such as chiral chromatography or crystallization.

Industrial Production Methods

Industrial production of ®-Eucomol often involves large-scale asymmetric catalysis due to its efficiency and scalability. The use of biocatalysts, such as enzymes, is also explored for greener and more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions

®-Eucomol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

®-Eucomol finds applications in various scientific research fields:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a chiral catalyst in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-Eucomol involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial catalysis.

Comparison with Similar Compounds

Similar Compounds

    (S)-Eucomol: The enantiomer of ®-Eucomol, with different stereochemistry and potentially different biological activities.

    Other Chiral Alcohols: Compounds like ®- and (S)-2-butanol, which also exhibit enantioselective properties.

Uniqueness

®-Eucomol’s uniqueness lies in its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specificity.

Properties

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

(3R)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one

InChI

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m1/s1

InChI Key

BLSFQQNRFOVLGQ-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@]2(COC3=CC(=CC(=C3C2=O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O

Origin of Product

United States

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